Bis(p-chlorobenzylidene)-ethylenediamine CAS number 60434-95-9
Bis(p-chlorobenzylidene)-ethylenediamine CAS number 60434-95-9
An In-Depth Technical Guide to Bis(p-chlorobenzylidene)-ethylenediamine (CAS: 60434-95-9)
Introduction: A Privileged Scaffold in Modern Chemistry
Bis(p-chlorobenzylidene)-ethylenediamine, a notable Schiff base ligand, stands at the intersection of synthetic versatility and latent biological potential. Structurally, it is characterized by a C16H14Cl2N2 molecular formula and comprises an ethylenediamine bridge symmetrically substituted with two p-chlorobenzylidene moieties.[1] The core ethylenediamine (-NCH2CH2N-) unit is a ubiquitous scaffold in medicinal chemistry, known to impart a range of biological activities to parent molecules, including antimicrobial and anticancer properties.[2] Schiff bases, or imines, derived from this diamine are of particular interest due to the tunable nature of the imine bond (C=N) and the ease with which they can be synthesized.
These compounds are not merely synthetic curiosities; their ability to act as multidentate ligands allows them to form stable complexes with various metal ions.[3][4] This coordination chemistry is pivotal, as complexation can dramatically enhance or modify the biological activity of the organic ligand.[3] This guide, intended for researchers in chemistry and drug development, provides a comprehensive overview of Bis(p-chlorobenzylidene)-ethylenediamine, consolidating its known physicochemical properties, synthesis, structural features, and potential applications, thereby offering a foundation for future investigation and innovation.
SECTION 1: Physicochemical and Structural Identification
Accurate identification is the bedrock of reproducible science. Bis(p-chlorobenzylidene)-ethylenediamine is registered under CAS number 60434-95-9.[1] A comprehensive list of its identifiers and computed physicochemical properties is presented below, providing a clear data-centric profile of the molecule.
Molecular Identifiers and Properties
| Property | Value | Source |
| CAS Number | 60434-95-9 | |
| Molecular Formula | C₁₆H₁₄Cl₂N₂ | |
| Molecular Weight | 305.2 g/mol | |
| IUPAC Name | 1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine | |
| Common Synonyms | N,N'-Bis(4-chlorobenzylidene)ethylenediamine, (1E,5E)-1,6-bis(4-chlorophenyl)-2,5-diazahexa-1,5-diene | |
| SMILES | C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl | |
| XLogP3-AA (Lipophilicity) | 4 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | [1] |
Structural Elucidation via X-Ray Crystallography
The definitive three-dimensional arrangement of Bis(p-chlorobenzylidene)-ethylenediamine has been elucidated by single-crystal X-ray diffraction.[5] This analysis provides incontrovertible proof of its structure and offers insights into its solid-state conformation. The compound crystallizes in the monoclinic system, with the asymmetric unit containing two crystallographically independent molecules.[5] In both molecules, the central C=N imine bond adopts an E configuration, a crucial detail for understanding its coordination behavior and potential interactions with biological macromolecules.[5]
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [5] |
| Space Group | Cc | [5] |
| a (Å) | 10.166(2) | [5] |
| b (Å) | 10.345(2) | [5] |
| c (Å) | 26.650(5) | [5] |
| β (°) | 91.91(3) | [5] |
| Volume (ų) | 2801.1(10) | [5] |
| Z (Molecules/Unit Cell) | 8 | [5] |
| Calculated Density (g/cm³) | 1.447 | [5] |
The near-parallel orientation of the two benzene rings within each molecule, with dihedral angles of 2.3(2)° and 0.5(2)°, suggests a relatively planar conformation.[5] The crystal packing is further stabilized by weak C-H···Cl hydrogen bonding interactions.[5] A related isomer, N,N′-bis(2-chlorobenzylidene)ethylenediamine, has also been structurally characterized and possesses a crystallographically imposed center of symmetry.[6]
SECTION 2: Synthesis and Characterization Workflow
The synthesis of Bis(p-chlorobenzylidene)-ethylenediamine is a classic example of Schiff base condensation, a robust and high-yielding reaction. The causality behind this protocol lies in the nucleophilic attack of the primary amine groups of ethylenediamine on the electrophilic carbonyl carbons of two equivalents of p-chlorobenzaldehyde, followed by dehydration to form the di-imine product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Bis(p-chlorobenzylidene)-ethylenediamine.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on standard procedures for Schiff base formation.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 20 mmol of p-chlorobenzaldehyde in 100 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Amine Addition: To the stirred solution, add 10 mmol of ethylenediamine dropwise over 5 minutes. Rationale: The dropwise addition controls the initial exothermic reaction.
-
Reaction: Stopper the flask and stir the reaction mixture at room temperature for 4-6 hours, or reflux gently for 1-2 hours to ensure completion. The formation of a precipitate is typically observed. Rationale: Heating increases the reaction rate, while stirring at room temperature is often sufficient and can yield cleaner products.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with two 20 mL portions of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Protocol: Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of the solid product. The key diagnostic feature is the appearance of a strong absorption band around 1630-1650 cm⁻¹ , corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H bends from the primary amine.
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show a singlet for the two equivalent imine protons (-CH=N-) around δ 8.0-8.5 ppm . A singlet for the four equivalent methylene protons (-N-CH₂-CH₂-N-) should appear around δ 3.5-4.0 ppm . The aromatic protons of the p-chlorophenyl groups will appear as doublets in the δ 7.2-7.8 ppm region.[5]
-
Mass Spectrometry: Analysis by GC-MS or ESI-MS should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the calculated molecular weight (305.2 g/mol ).[1]
SECTION 3: Chemical Reactivity and Potential Applications
The primary utility of Bis(p-chlorobenzylidene)-ethylenediamine in research stems from its function as a bidentate or tetradentate chelating ligand. The two nitrogen atoms of the imine groups and the two nitrogen atoms of the ethylenediamine backbone can coordinate with metal ions, making it a valuable building block in coordination and materials chemistry.[4][7]
Coordination Chemistry
The ligand readily forms complexes with transition metals. For instance, its ortho-chloro analog, N,N'-bis(2-chlorobenzylidene)ethylenediamine, reacts with copper(I) chloride to form a complex ionic compound, [Cu(C₁₆H₁₄Cl₂N₂)₂][CuCl₂].[7] In this structure, the ligand chelates to the copper(I) center, demonstrating a flattened tetrahedral coordination geometry.[7] Such complexes are of interest for their potential catalytic activity and unique structural properties. The flexible coordination environment of the ethylenediamine backbone is a known feature in copper(II) complexes.[8]
Potential in Drug Development
While direct biological data for this specific compound is not extensively published, the molecular architecture suggests significant potential. The ethylenediamine scaffold is a known pharmacophore present in compounds with a wide array of activities.[2][9]
-
Anticancer Activity: Related N,N'-bis(hydroxybenzyl)ethylenediamine derivatives have demonstrated concentration-dependent cytotoxic activity against human lung, breast, and prostate cancer cell lines.[2] Metal complexes of similar Schiff base ligands, particularly iron(III) salene-type complexes, are also being investigated as potential anticancer agents that may act via novel mechanisms like ferroptosis.[10]
-
Antimicrobial Activity: Schiff bases and their metal complexes are widely studied for their antimicrobial properties.[3] Often, the metal complex exhibits significantly enhanced activity compared to the free ligand.[3] This suggests that Bis(p-chlorobenzylidene)-ethylenediamine could serve as a precursor to novel antimicrobial agents.
Diagram of Potential Applications
Caption: Key application areas for Bis(p-chlorobenzylidene)-ethylenediamine.
SECTION 4: Safety and Handling
According to aggregated GHS data, Bis(p-chlorobenzylidene)-ethylenediamine is classified as harmful if swallowed.[1]
-
GHS Classification: Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[1]
-
Signal Word: Warning.[1]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Researchers should handle this compound using standard laboratory safety protocols, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion and Future Outlook
Bis(p-chlorobenzylidene)-ethylenediamine (CAS: 60434-95-9) is a synthetically accessible Schiff base with a well-defined structure. While its primary documented role is as a chelating ligand in coordination chemistry, its molecular framework holds considerable promise for applications in materials science and drug discovery. The proven biological activities of structurally related compounds strongly suggest that this molecule and its metal complexes are worthy candidates for antimicrobial and anticancer screening programs. Future research should focus on the systematic synthesis of its metal complexes and a thorough evaluation of their biological profiles to unlock the full potential of this versatile chemical entity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 143703, N,N'-Bis(4-chlorobenzylidene)ethylenediamine. Retrieved from [Link].
-
Synthesis and Structural Characterization of (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)ethane-1,2-diamine. (2012). ResearchGate. Retrieved from [Link].
-
Iorungwa, M. S., Mamah, C. L., & Wuana, R. A. (2023). Synthesis, Characterization and Antimicrobial Activities of Bis-2-Hydroxybenzylidene-N, N′-Ethylenediamine and its Cd(II), Co(II) and Cr(III) Complexes. ResearchGate. Retrieved from [Link].
-
Musa, M. A., Badisa, V. L. D., & Latinwo, L. M. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601–1607. Retrieved from [Link].
-
N,N'-Bis(2-aminobenzal)etilendiamina. Chem-Impex. Retrieved from [Link].
-
Crystal Structure of N,N′-Bis(2-chlorobenzylidene)ethylenediamine. (2005). J-Stage. Retrieved from [Link].
-
Habibi, M. H., Montazerozohori, M., Barati, K., Harrington, R. W., & Clegg, W. (2007). Bis[N,N'-(2-chlorobenzylidene)ethylenediamine-kappa2N,N']copper(I) dichloridocuprate(I) acetonitrile solvate. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 12), m592–m594. Retrieved from [Link].
-
Pinter, G., et al. (2023). Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. PLOS ONE. Retrieved from [Link].
-
Wikipedia contributors. (2024). Ethylenediamine. Wikipedia. Retrieved from [Link].
-
Crystal structure of diaquabis(ethylenediamine-κ2N,N′)copper(II) bis(p-chlorobenzoate), 2. (2012). ResearchGate. Retrieved from [Link].
Sources
- 1. N,N'-Bis(4-chlorobenzylidene)ethylenediamine | C16H14Cl2N2 | CID 143703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Bis[N,N'-(2-chlorobenzylidene)ethylenediamine-kappa2N,N']copper(I) dichloridocuprate(I) acetonitrile solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
